2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinyl derivatives This compound is characterized by the presence of an imidazolidinyl ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazolidinyl Ring: This step involves the reaction of glyoxal with ammonia to form the imidazolidinyl ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylation reagent under specific conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:
- 3-(2,5-DIOXO-3-PHENYL-1-IMIDAZOLIDINYL)PROPANENITRILE
- 2-(2,5-Dioxo-3-phenyl-1-imidazolidinyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,5-dioxo-3-phenylimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)12-5-4-6-13(9-12)22-15(25)10-24-16(26)11-23(17(24)27)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDXNNHZLVIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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